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Compound of Interest

Compound Name: MMV1557817

Cat. No.: B15581666 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This document provides a detailed protocol for the laboratory synthesis of MMV1557817, a

potent dual inhibitor of M1 and M17 aminopeptidases in Plasmodium species, demonstrating

significant antimalarial activity. The synthesis involves a multi-step pathway commencing with

the formation of a protected amino acid, followed by a Suzuki coupling to construct the biphenyl

moiety, and concluding with the formation of the hydroxamic acid. This protocol is based on

established methodologies for the synthesis of related hydroxamic acid-based inhibitors.

Introduction
MMV1557817, chemically known as N-(2-(hydroxyamino)-2-oxo-1-(3′,4′,5′-trifluoro-[1,1′-

biphenyl]-4-yl)ethyl)-3,3-dimethylbutanamide, is a promising antimalarial candidate. Its dual-

inhibitor action against two distinct metalloaminopeptidases presents a novel strategy to

combat malaria. The following protocol outlines the laboratory-scale synthesis of this

compound, providing a clear pathway for researchers in drug discovery and development.

Synthesis Pathway Overview
The synthesis of MMV1557817 can be conceptually divided into three main stages:
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Formation of the Core Amino Acid Scaffold: This involves the protection of an amino acid

precursor that will form the central backbone of the molecule.

Construction of the Biphenyl Moiety: A Suzuki coupling reaction is employed to create the

characteristic trifluorobiphenyl group.

Amide Coupling and Hydroxamic Acid Formation: The final steps involve the coupling of the

pivaloyl group and the conversion of a carboxylic acid precursor to the final hydroxamic acid.

Experimental Protocols
Stage 1: Synthesis of the Protected Amino Acid
Precursor
The initial steps focus on creating a suitable protected amino acid that can be further

elaborated. A plausible route starts from a commercially available tyrosine derivative.

Protocol 1: Boc Protection of 4-iodophenylalanine Methyl Ester

Materials: 4-iodophenylalanine methyl ester hydrochloride, Di-tert-butyl dicarbonate (Boc)2O,

Triethylamine (TEA), Dichloromethane (DCM).

Procedure:

1. Suspend 4-iodophenylalanine methyl ester hydrochloride (1.0 eq) in DCM.

2. Add TEA (2.2 eq) and stir the mixture at room temperature for 10 minutes.

3. Add (Boc)2O (1.1 eq) and continue stirring at room temperature overnight.

4. Wash the reaction mixture with 1 M HCl, saturated NaHCO3 solution, and brine.

5. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced

pressure to yield the Boc-protected product.

Stage 2: Suzuki Coupling for Biphenyl Formation
This stage is crucial for introducing the trifluorophenyl group to the core structure.
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Protocol 2: Suzuki Coupling

Materials: Boc-protected 4-iodophenylalanine methyl ester, 3,4,5-Trifluorophenylboronic acid,

Palladium catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3), Solvent (e.g., 1,4-Dioxane/Water

mixture).

Procedure:

1. To a solution of the Boc-protected 4-iodophenylalanine methyl ester (1.0 eq) in a 1,4-

dioxane/water mixture, add 3,4,5-trifluorophenylboronic acid (1.2 eq) and K2CO3 (2.0 eq).

2. Degas the mixture with argon for 15 minutes.

3. Add the palladium catalyst (0.05 eq) and heat the reaction mixture at 80-90 °C overnight

under an inert atmosphere.

4. After cooling to room temperature, dilute the mixture with ethyl acetate and wash with

water and brine.

5. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

6. Purify the crude product by column chromatography to obtain the biphenyl derivative.

Stage 3: Amide Coupling and Hydroxamic Acid
Formation
The final steps involve the deprotection of the Boc group, coupling with pivaloyl chloride, and

conversion to the hydroxamic acid.

Protocol 3: Boc Deprotection and Amide Coupling

Materials: Boc-protected biphenyl derivative, Trifluoroacetic acid (TFA), DCM, Pivaloyl

chloride, TEA.

Procedure:

1. Dissolve the Boc-protected biphenyl derivative in a mixture of TFA and DCM (1:1) and stir

at room temperature for 2 hours.
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2. Remove the solvent under reduced pressure.

3. Dissolve the resulting amine salt in DCM and add TEA (3.0 eq).

4. Cool the mixture to 0 °C and add pivaloyl chloride (1.2 eq) dropwise.

5. Allow the reaction to warm to room temperature and stir overnight.

6. Wash the reaction mixture with 1 M HCl, saturated NaHCO3 solution, and brine.

7. Dry the organic layer and concentrate to yield the N-pivaloyl derivative.

Protocol 4: Hydrolysis of Methyl Ester and Hydroxamic Acid Formation

Materials: N-pivaloyl methyl ester derivative, Lithium hydroxide (LiOH), Tetrahydrofuran

(THF)/Water, Hydroxylamine hydrochloride, Coupling agents (e.g., HATU, HOBt),

Diisopropylethylamine (DIPEA), Dimethylformamide (DMF).

Procedure:

1. Dissolve the N-pivaloyl methyl ester in a THF/water mixture and add LiOH (1.5 eq).

2. Stir at room temperature until the hydrolysis is complete (monitored by TLC).

3. Acidify the reaction mixture with 1 M HCl and extract the carboxylic acid with ethyl acetate.

4. Dry the organic layer and concentrate.

5. To a solution of the resulting carboxylic acid (1.0 eq) in DMF, add HATU (1.2 eq), HOBt

(1.2 eq), and DIPEA (3.0 eq).

6. Stir for 10 minutes, then add hydroxylamine hydrochloride (1.5 eq).

7. Stir the reaction mixture at room temperature overnight.

8. Pour the reaction mixture into water and extract the product with ethyl acetate.

9. Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, and

concentrate.
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10. Purify the final product, MMV1557817, by preparative HPLC.

Data Presentation
Step

Intermediate/P
roduct

Expected Yield
(%)

Purity (%)
Analytical
Method

1

Boc-protected 4-

iodophenylalanin

e methyl ester

>95 >95 NMR, LC-MS

2

Boc-protected

3',4',5'-trifluoro-

[1,1'-biphenyl]-4-

yl alanine methyl

ester

70-85 >90 NMR, LC-MS

3

N-pivaloyl-

3',4',5'-trifluoro-

[1,1'-biphenyl]-4-

yl alanine methyl

ester

80-90 >95 NMR, LC-MS

4 MMV1557817 40-60 >98
NMR, HRMS,

HPLC

Visualization of Synthesis Pathway

Stage 1: Core Scaffold Synthesis

Stage 2: Biphenyl Formation
Stage 3: Final Modifications
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Click to download full resolution via product page

Caption: Synthetic pathway for MMV1557817.

To cite this document: BenchChem. [Application Notes and Protocols for the Laboratory
Synthesis of MMV1557817]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15581666#laboratory-synthesis-pathway-for-
mmv1557817]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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